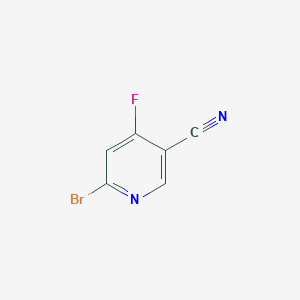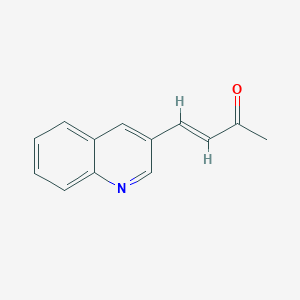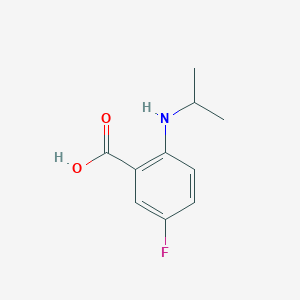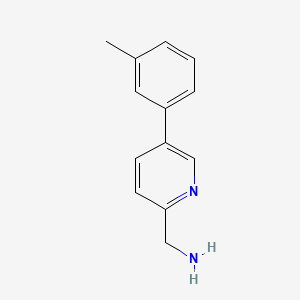
6-Bromo-4-fluoronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoronicotinonitrile: is an organic compound with the molecular formula C6H2BrFN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoronicotinonitrile typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-fluoronicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-4-fluoronicotinonitrile is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is used in the development of new materials, including polymers and dyes. Its unique halogenated structure makes it a versatile intermediate in various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-fluoronicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially leading to the inhibition of enzymatic activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-fluoronicotinonitrile
- 6-Bromo-5-fluoronicotinonitrile
- 2-Bromo-4-fluoronicotinonitrile
Comparison: Compared to its analogs, 6-Bromo-4-fluoronicotinonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its reactivity and interaction with other molecules, making it a distinct compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H2BrFN2 |
|---|---|
Molekulargewicht |
201.00 g/mol |
IUPAC-Name |
6-bromo-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
InChI-Schlüssel |
HBULPSNUACLOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
